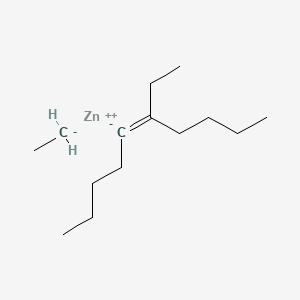
zinc;ethane;5-ethyldec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;ethane;5-ethyldec-5-ene is a complex organometallic compound that combines zinc with ethane and a hydrocarbon chain featuring a double bond at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethane;5-ethyldec-5-ene typically involves the incorporation of zinc into hydrocarbon frameworks. One common method is the ion exchange process, where zinc ions are introduced into a hydrocarbon matrix under controlled conditions. This process often requires a flow micro-reactor operating at elevated temperatures (around 773 K) and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through hydrothermal synthesis. This method involves using preformed zinc/silicon dioxide as the silicone source, which is then embedded into a zeolite crystal structure. The hydrothermal conditions help in achieving a stable incorporation of zinc into the hydrocarbon framework .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;ethane;5-ethyldec-5-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidized hydrocarbons.
Reduction: Reduction reactions can convert the double bond in the hydrocarbon chain to a single bond.
Substitution: Zinc can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethane derivatives, and substituted hydrocarbons. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Zinc;ethane;5-ethyldec-5-ene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in petrochemical processes
Mécanisme D'action
The mechanism of action of zinc;ethane;5-ethyldec-5-ene involves its interaction with molecular targets through its zinc ion. The zinc ion can act as a Lewis acid, facilitating various catalytic processes. The hydrocarbon chain can undergo transformations, contributing to the compound’s overall reactivity. The pathways involved include dehydrogenation and aromatization, where zinc plays a crucial role in stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;ethane;5-ethyldec-5-ene: Unique due to its specific hydrocarbon chain and zinc incorporation.
Zinc;ethane;5-ethyldec-4-ene: Similar structure but with the double bond at a different position.
Zinc;ethane;5-ethyldec-6-ene: Another variant with the double bond at the sixth position
Uniqueness
This compound is unique due to the specific positioning of the double bond in its hydrocarbon chain, which influences its reactivity and catalytic properties. This distinct structure allows for specific interactions in catalytic processes, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
651301-89-2 |
|---|---|
Formule moléculaire |
C14H28Zn |
Poids moléculaire |
261.8 g/mol |
Nom IUPAC |
zinc;ethane;5-ethyldec-5-ene |
InChI |
InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2 |
Clé InChI |
LSHVXIYEOFBUCD-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
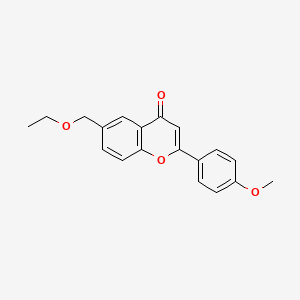


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)



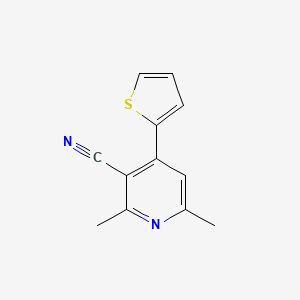
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
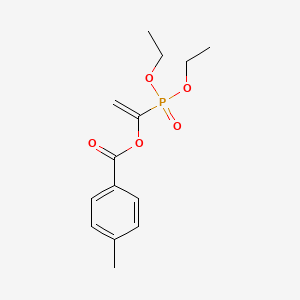
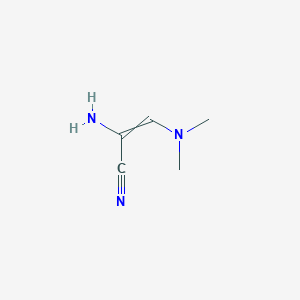
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
